molecular formula C16H18FN3O B7558687 N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide

Cat. No. B7558687
M. Wt: 287.33 g/mol
InChI Key: LJYVCLYRMGZADU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is not fully understood, but it is believed to involve the modulation of inflammatory and pain pathways in the body. N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water and some organic solvents can be a limitation for certain experiments.

Future Directions

There are several future directions for the study of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is the development of new drugs based on N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide for the treatment of inflammatory and pain disorders. Another direction is the synthesis of new materials using N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a building block, with potential applications in electronics, energy storage, and catalysis. Additionally, the use of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide as a ligand for the synthesis of new catalysts for organic reactions is an area of active research.
Conclusion:
N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its anti-inflammatory and analgesic effects make it a potential candidate for the development of new drugs, while its ease of synthesis and low toxicity make it a valuable building block for the synthesis of new materials and catalysts. Further research is needed to fully understand the mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide and to explore its potential applications in these fields.

Synthesis Methods

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrazole to form 4-fluoro-2,5-dimethylpyrazole. This intermediate is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to form N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs. In material science, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide has been used as a ligand for the synthesis of new catalysts for organic reactions.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-11-10-14(20(2)19-11)18-15(21)16(8-3-9-16)12-4-6-13(17)7-5-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYVCLYRMGZADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2(CCC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)cyclobutane-1-carboxamide

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